A Technical Guide to a Synthetic Hexapeptide Analog of Leu-enkephalin: Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN)
A Technical Guide to a Synthetic Hexapeptide Analog of Leu-enkephalin: Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic hexapeptide analog of Leu-enkephalin, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe, hereafter referred to as DADN. This analog is a derivative of the endogenous opioid heptapeptide [Met]enkephalin-Arg-Phe (MERF), modified to enhance stability and bioavailability.[1]
Core Compound Profile
DADN is a synthetic opioid peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe. The incorporation of D-amino acids at positions 2 (D-Ala) and 5 (D-Nle, a D-Leucine analog) is a key structural modification aimed at increasing resistance to enzymatic degradation by peptidases, a common challenge with endogenous peptides.[1] This enhanced stability, along with its high affinity and selectivity for opioid receptors, makes DADN a compound of interest in pain research and analgesic drug development.[1]
Rationale for Development
The parent compound, MERF, is rapidly broken down in the body into smaller peptides like Met-enkephalin, which have different receptor binding profiles.[1] The development of DADN was driven by the need for a more stable analog that retains potent opioid activity.[1] The double D-amino acid substitution in DADN has been shown to be particularly effective in achieving this goal.[1]
Quantitative Data: Receptor Binding and Activity
The pharmacological profile of DADN has been characterized through various in vitro assays. The following tables summarize key quantitative data regarding its interaction with opioid receptors.
Table 1: Opioid Receptor Binding Affinity of DADN
| Radioligand | Receptor Target | Kᵢ (nM) |
| [³H]DADN | Rat Brain Membranes | 4.3 ± 0.6 |
Data sourced from in vitro binding studies using rat brain membrane preparations.[1]
Table 2: Comparative Binding Affinities of Leu-enkephalin Analogs at δ and µ-Opioid Receptors
| Compound | δOR Kᵢ (nM) | µOR Kᵢ (nM) |
| Leu⁵-enkephalin | 1.26 | 1.7 |
| Analog 1a (meta-substituted Phe⁴) | 0.93 | 0.98 |
| Analog 1b (meta-substituted Phe⁴) | 0.023 | 0.059 |
This table provides context by showing the binding affinities of the parent peptide and other synthetic analogs, highlighting how structural modifications can influence receptor affinity.[2]
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and characterization of DADN and similar peptide analogs.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of DADN and its analogs is typically achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
Protocol Outline:
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Resin Preparation: A suitable resin, such as a p-alkoxybenzyl alcohol resin, is used as the solid support.[4]
-
Amino Acid Coupling: The C-terminal amino acid (Phe in the case of DADN's precursor) is attached to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid, typically using a solution of piperidine or diethylamine in DMF.[4][5]
-
Coupling Cycle: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[6][7]
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the opioid receptors of interest (e.g., from rat brain or CHO cells) are prepared.[3]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DADN) and varying concentrations of the unlabeled competitor ligand (the compound being tested).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value.
Signaling Pathways and Visualizations
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gᵢ/G₀).[8][9] Upon agonist binding, these receptors initiate a cascade of intracellular signaling events.
G-Protein Signaling Pathway
The "classical" signaling pathway for opioid receptors involves the activation of G-proteins.[10]
-
Activation: Agonist binding to the receptor causes a conformational change, leading to the dissociation of the G-protein into its Gα and Gβγ subunits.[8][9]
-
Downstream Effects:
-
The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
